Glycine-proline-proline polymer
Overview
Description
Gly-Pro-Pro is an oligopeptide.
Biological Activity
Glycine-proline-proline (GPP) polymer, a tripeptide polymer composed of glycine and proline residues, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of GPP polymer, including its mechanisms of action, effects on cellular processes, and implications in various fields such as wound healing and cancer treatment.
Overview of Glycine-Proline-Proline Polymer
GPP polymers are characterized by their repeating sequences of glycine and proline. The specific arrangement of these amino acids contributes to their structural properties and biological functions. Proline is known for its role in protein folding and stability, while glycine serves as a flexible linker in peptide chains.
Mechanisms of Biological Activity
- Cellular Interaction : GPP polymers interact with various cellular receptors and proteins, influencing cellular signaling pathways. Proline residues can act as weak agonists for glycine receptors and NMDA receptors, which are critical for neurotransmission and neuroprotection .
- Protein Folding and Stability : The presence of proline in peptide chains is crucial for maintaining protein structure. Proline's unique cyclic structure allows it to induce kinks in polypeptides, facilitating the formation of specific secondary structures such as polyproline helices . This property is vital for the proper folding of proteins involved in cellular functions.
- Wound Healing : GPP polymers, particularly N-acetylated forms like Ac-PGP, have been shown to enhance the migration, proliferation, and tube-forming activity of human endothelial progenitor cells (hEPCs). This effect promotes neovascularization and accelerates wound healing processes .
- Anticancer Properties : Certain studies have indicated that GPP polymers may exhibit cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have demonstrated inhibitory effects on glioma cell lines at specific concentrations . This suggests potential applications in cancer therapy.
Case Studies
- Wound Healing Efficacy : A study investigating the effects of Ac-PGP on hEPCs found that treatment with this compound significantly increased cell migration rates by 35% compared to control groups. The polymer also enhanced tube formation in vitro, indicating its potential as a therapeutic agent in regenerative medicine .
- Cytotoxic Activity : In another study, cyclic proline-rich peptides were tested against several cancer cell lines, revealing IC50 values ranging from 5.8 μM to 29.4 μM for different compounds. These findings suggest that modifications in the peptide structure can enhance or reduce cytotoxicity depending on the target cell type .
Data Tables
Properties
IUPAC Name |
(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCFXNOVSLSHAB-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-82-3 | |
Record name | L-Proline, glycyl-L-prolyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26655-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60181187 | |
Record name | Glycine-proline-proline polymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26655-82-3 | |
Record name | Glycine-proline-proline polymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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